2-Methoxy-phenazin-1-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

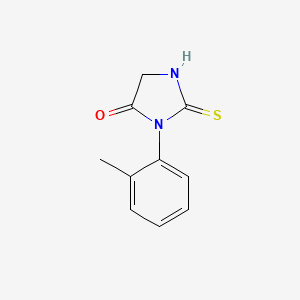

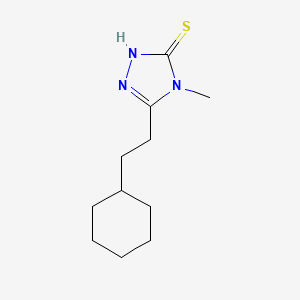

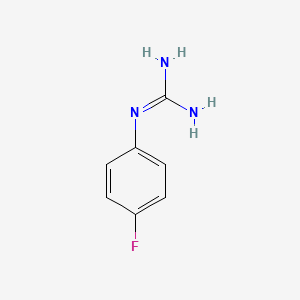

2-Methoxy-phenazin-1-ylamine is a chemical compound with the molecular formula C13H11N3O and a molecular weight of 225.25123. It is used for scientific research and development1.

Synthesis Analysis

Phenazines, including 2-Methoxy-phenazin-1-ylamine, can be synthesized through several approaches. These include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches4.Molecular Structure Analysis

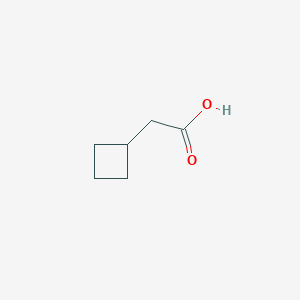

The molecular structure of 2-Methoxy-phenazin-1-ylamine consists of a planar nitrogen-containing heterocyclic compound. The core structure is a pyrazine ring (1,4-diazabenzene) with two annulated benzenes23.Chemical Reactions Analysis

Phenazine derivatives, including 2-Methoxy-phenazin-1-ylamine, have been used as catalysts in various organic reactions. For instance, phenazine radical cations have been used as efficient homogeneous and heterogeneous catalysts for the cross-dehydrogenative aza-Henry reaction5.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-phenazin-1-ylamine include its molecular formula (C13H11N3O), molecular weight (225.25), and its use in scientific research and development123.

Aplicaciones Científicas De Investigación

Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . They have significant applications in both medicinal and industrial fields . The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N -arylation, multicomponent approaches, etc .

-

Optical Sensing : Phenazine derivatives have made significant progress due to their favorable photophysical and chemical properties . They are used in the design of optical sensors, which can detect changes in their environment based on changes in their optical properties .

-

Electrochemical Fields : Phenazine derivatives are also used in electrochemical applications . Their unique chemical structure and properties make them suitable for use in various electrochemical devices .

-

Proteomics Research : “2-Methoxy-phenazin-1-ylamine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

-

Antimicrobial : Phenazines are known to exhibit antimicrobial properties . They can inhibit the growth of various bacteria and fungi, making them potentially useful in the development of new antimicrobial agents .

-

Antitumor : Some phenazine derivatives have shown antitumor activity . They can inhibit the growth of certain types of cancer cells, which could make them valuable in cancer research and treatment .

-

Antioxidant : Phenazines can also act as antioxidants . They can neutralize harmful free radicals in the body, which may help prevent various diseases related to oxidative stress .

-

Antimalarial : Certain phenazine derivatives have demonstrated antimalarial activity . They can inhibit the growth of Plasmodium parasites, which cause malaria .

-

Neuroprotectant : Phenazines may have neuroprotective effects . They can protect nerve cells from damage, which could potentially be beneficial in the treatment of neurodegenerative diseases .

Safety And Hazards

While specific safety and hazard information for 2-Methoxy-phenazin-1-ylamine is not readily available, it is recommended to handle this compound with care, avoid contact with skin and eyes, and avoid inhalation of vapour or mist7.

Direcciones Futuras

Phenazines, including 2-Methoxy-phenazin-1-ylamine, continue to be a focus of research due to their wide spectrum of biological activities. Future research may focus on the design and development of methods to access synthetic analogs with modified properties similar to or even better than those of natural compounds64.

Please note that this information is based on the available resources and may not be fully comprehensive. Always refer to the appropriate safety data sheets and other resources when handling chemicals.

Propiedades

IUPAC Name |

2-methoxyphenazin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-17-11-7-6-10-13(12(11)14)16-9-5-3-2-4-8(9)15-10/h2-7H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMHFOGBPMFZHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC3=CC=CC=C3N=C2C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346292 |

Source

|

| Record name | 2-Methoxy-phenazin-1-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-phenazin-1-ylamine | |

CAS RN |

3224-52-0 |

Source

|

| Record name | 2-Methoxy-phenazin-1-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1348119.png)